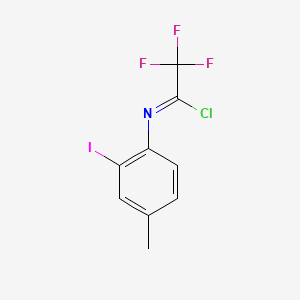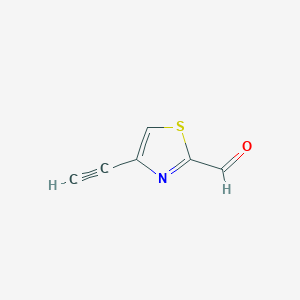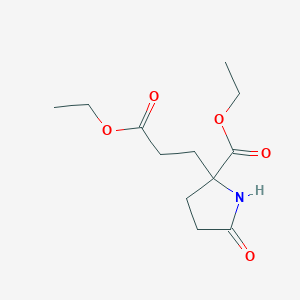
5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to oxazoles. Common reagents used in these reactions include Deoxo-Fluor® and manganese dioxide . The reaction conditions are generally mild, with the cyclization occurring at room temperature and the oxidation using a packed reactor containing commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are efficient and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Reactions involving the substitution of functional groups on the oxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide, Deoxo-Fluor®.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups onto the oxazole or pyridine rings.
Applications De Recherche Scientifique
5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Uniqueness
5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid is unique due to its specific combination of a pyridine and oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
5-methyl-2-pyridin-4-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(13)14)12-9(15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) |
Clé InChI |
DJQWOSMAYAZGKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)




![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)
![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)



